1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Systematic Nomenclature and Structural Identification

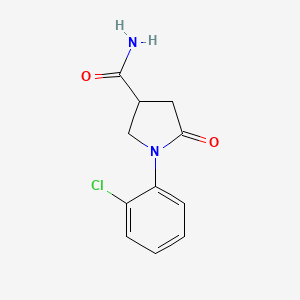

The compound this compound represents a specific member of the pyrrolidine carboxamide family, characterized by precise structural elements that define its chemical identity and potential biological activity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing a standardized approach to identifying the compound's molecular architecture. The primary designation indicates a pyrrolidine ring system with an oxo group at position 5, a carboxamide functionality at position 3, and a 2-chlorophenyl substituent attached to the nitrogen atom at position 1.

The molecular formula C₁₁H₁₁ClN₂O₂ reflects the precise atomic composition, with a molecular weight of 238.67 grams per mole. The Chemical Abstracts Service registry number 910443-29-7 serves as a unique identifier for database searches and chemical procurement. Alternative systematic names include "3-Pyrrolidinecarboxamide, 1-(2-chlorophenyl)-5-oxo-" and "1-(2-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide," which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The International Chemical Identifier key QBYMWCJELRJYJA-UHFFFAOYSA-N provides a standardized computational representation for digital chemical databases.

Structural analysis reveals the compound's three-dimensional architecture through various chemical descriptors. The Simplified Molecular Input Line Entry System representation "C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)N" encodes the connectivity pattern and functional group arrangements. The pyrrolidine ring adopts a non-planar conformation typical of saturated five-membered heterocycles, contributing to the compound's three-dimensional coverage and potential for diverse intermolecular interactions. The 2-chlorophenyl substituent introduces both steric and electronic effects that influence the molecule's physicochemical properties and biological activity profiles.

Historical Context of Pyrrolidine Carboxamide Derivatives in Medicinal Chemistry

The development of pyrrolidine carboxamide derivatives in medicinal chemistry represents a significant advancement in the search for novel therapeutic agents with improved efficacy and selectivity profiles. Historical investigations into pyrrolidine-based compounds began with the recognition that the five-membered pyrrolidine ring system offers unique advantages for drug design, including enhanced three-dimensional coverage due to its non-planarity and the phenomenon of pseudorotation. The saturated nature of the pyrrolidine scaffold provides opportunities for efficient exploration of pharmacophore space through sp³-hybridization, contributing to the stereochemistry of molecules and increasing their potential for selective biological interactions.

Early research in this field focused on the synthesis and biological evaluation of pyrrolidine-3-carboxylic acid derivatives, which demonstrated significant potential as highly specific receptor antagonists. Notable work by Liu and colleagues established the foundation for pyrrolidine-3-carboxylic acid-based compounds as potent and highly selective endothelin receptor antagonists, demonstrating the therapeutic potential of this chemical class. These investigations revealed that structural modifications of the pyrrolidine core and attached substituents could dramatically alter receptor specificity and biological activity, with some compounds achieving over 27,000-fold selectivity favoring specific receptor subtypes.

The discovery of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis marked a pivotal moment in the field, demonstrating the versatility of this chemical scaffold across different therapeutic areas. High-throughput screening efforts identified pyrrolidine carboxamides as a novel class of potent inhibitors, with subsequent optimization through iterative microtiter library synthesis achieving over 160-fold improvements in potency. This approach exemplified the potential for structure-based drug design using pyrrolidine carboxamide scaffolds, with the best inhibitors demonstrating inhibitory concentrations in the low nanomolar range.

Significance of Chlorophenyl Substituents in Bioactive Molecules

The incorporation of chlorophenyl substituents in bioactive molecules has emerged as a critical strategy in medicinal chemistry, with the chlorine atom demonstrating profound effects on biological activity across diverse therapeutic areas. The chloro substituent functions as a versatile bioisostere capable of replacing multiple functional groups, including halides, monovalent substituents, pseudo-halides, and even methyl groups. This versatility stems from the unique electronic and steric properties of chlorine, which can modulate molecular interactions with biological targets while maintaining favorable physicochemical characteristics.

The "magic chloro effect" has been documented extensively in pharmaceutical lead molecules, where the strategic placement of chlorine atoms creates dramatic improvements in biological activity. Research has demonstrated that chloro substituents on aromatic systems can enhance binding affinity to protein targets through multiple mechanisms, including optimized electronic interactions and improved molecular fit within binding sites. The electron-withdrawing nature of chlorine can influence the acid-base properties of neighboring functional groups, as demonstrated in antimalarial 4-amino-7-chloroquinolines where the 7-chloro substituent optimizes the compound's acidity for maximum biological activity.

Para-chlorophenyl compounds have received particular attention in medicinal chemistry due to historical bias in synthetic approaches and their frequent occurrence in successful drug discovery programs. Examples of dramatic chloro effects include phenylhydrazone-containing thiophene compounds where para-chloro substitution improved anticancer potencies by factors ranging from 286-fold to 3,440-fold across different cancer cell lines. These improvements are attributed to enhanced affinity toward specific protein targets, such as cyclin-dependent kinase 2, demonstrating the critical role of chlorophenyl substituents in optimizing drug-target interactions.

The 2-chlorophenyl substituent specifically offers unique advantages through its ortho positioning, which can influence molecular conformation and create distinct binding modes compared to para or meta substitutions. The proximity of the chlorine atom to the attachment point can create steric constraints that lock the molecule into preferred conformations, potentially enhancing selectivity for specific biological targets. Additionally, the ortho position allows for intramolecular interactions that can stabilize particular conformational states, contributing to improved binding affinity and reduced off-target effects.

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-4-9(8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYMWCJELRJYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232331 | |

| Record name | 1-(2-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-29-7 | |

| Record name | 1-(2-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Itaconic Acid and 2-Chloroaniline

One established method involves the reaction of itaconic acid with 2-chloroaniline under heating conditions to form 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be further converted to the carboxamide derivative. This method is reported with a yield of approximately 58.6% and involves cyclization to form the pyrrolidinone ring system.

| Step | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Itaconic acid + 2-chloroaniline, heating | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 58.6 | Watanabe et al., Eur. J. Med. Chem., 1994 |

This approach is notable for its straightforwardness and use of commercially available starting materials.

Esterification and Hydrazide Formation

The carboxylic acid intermediate can be esterified using methanol and catalytic sulfuric acid to yield the methyl ester. Subsequent reaction with hydrazine hydrate in refluxing propan-2-ol converts the ester to the corresponding hydrazide. This hydrazide serves as a versatile intermediate for further derivatization.

Derivatization via Heterocyclic Ring Formation

The hydrazide intermediate undergoes cyclization reactions with reagents such as carbon disulfide and hydrochloric acid to form heterocyclic rings like 1,3,4-oxadiazoles. Similarly, reaction with phthalic anhydride yields phthalimide derivatives. These transformations expand the chemical diversity and biological potential of the compound.

Aromatic Substituent Modifications

Substitutions on the aromatic ring, such as chlorination, nitration, and introduction of isopropyl groups, have been achieved by treating the pyrrolidinone carboxylic acid with various reagents (e.g., hydrochloric acid, nitric acid, propan-2-ol in sulfuric acid). Reduction of nitro groups to amino or nitroso derivatives is performed using Raney nickel catalysts under controlled conditions.

Synthesis of Carboxamide via Amide Formation

The conversion of the carboxylic acid or ester intermediates to the carboxamide is typically achieved by reaction with ammonia or suitable amines under dehydrating conditions or using coupling reagents. This step yields the target 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide.

| Step | Reagents & Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| 6 | Ammonia or amine, dehydrating agents | This compound | Amide bond formation |

Summary Table of Preparation Methods

Research Findings and Analytical Data

The structures of intermediates and final products have been confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR), showing characteristic signals for amide protons, aromatic substitutions, and heterocyclic ring formations.

The presence of amino groups is indicated by singlets around 4.95 ppm in ^1H NMR, while aromatic protons shift depending on substituents. Carbon resonances confirm heterocyclic ring formation with signals at 164–174 ppm for C=N and C=S groups in oxadiazole derivatives.

Crystallographic studies reveal that the pyrrolidin-2-one ring is planar and adopts specific dihedral angles with aromatic rings, influencing molecular conformation and potentially biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer activity. In vitro studies have demonstrated that compounds derived from this scaffold can induce cytotoxic effects in various human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, one study reported that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Several studies have evaluated its derivatives against multidrug-resistant bacterial strains. For example, specific derivatives displayed potent activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. This highlights the potential of this compound in addressing antibiotic resistance issues .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, some derivatives of this compound have been tested for antioxidant activity. The antioxidant efficacy was assessed using various assays, including DPPH radical scavenging and reducing power assays. Certain derivatives exhibited antioxidant activities greater than that of well-known antioxidants like ascorbic acid .

Synthesis of Derivatives

The synthesis of this compound and its derivatives involves several chemical reactions, including acylation and cyclization processes. Various substituents such as hydroxyl, nitro, and amino groups can be introduced to modify the biological activity of the base compound.

Table 1: Summary of Synthesized Derivatives and Their Activities

Therapeutic Potential

The diverse biological activities associated with this compound suggest its potential for therapeutic applications in cancer treatment and as an antimicrobial agent. The ability to modify its structure allows for the optimization of these properties, making it a valuable scaffold in drug development.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Key Differences : The hydroxyl group at the benzene ring (vs. a simple chlorophenyl in the target compound) enhances radical scavenging capacity.

- Activity : Derivatives such as 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibit antioxidant activity 1.5× higher than ascorbic acid in DPPH assays. This is attributed to the hydroxyl group’s ability to donate hydrogen atoms and stabilize free radicals .

- Structural Advantage: The hydroxyl group increases polarity and solubility, improving bioavailability compared to non-hydroxylated analogs.

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Activity : These derivatives demonstrate dual antimicrobial and anticancer activities, with IC₅₀ values <10 μM against Staphylococcus aureus and colorectal cancer cell lines .

Carboxamide vs. Carboxylic Acid Derivatives

- Target Compound (Carboxamide) : The carboxamide group may improve metabolic stability and membrane permeability compared to carboxylic acid analogs, which are prone to ionization at physiological pH.

- Carboxylic Acid Analogs : Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () show higher aqueous solubility but reduced blood-brain barrier penetration .

Heterocyclic Modifications

- Azole-Containing Derivatives : Derivatives incorporating 1,3,4-oxadiazole or triazole rings (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one) exhibit enhanced antioxidant activity (1.35× ascorbic acid) due to conjugation effects and increased electron delocalization .

- Cyclohexyl-Substituted Analogs : N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide () demonstrates how bulky substituents (e.g., cyclohexyl) may alter binding affinity to hydrophobic enzyme pockets, though specific biological data are unavailable .

Biological Activity

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its structure includes a pyrrolidine ring with a carboxamide group and aromatic substitutions, specifically a chlorophenyl group. This unique composition endows the compound with various potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Chlorophenyl group : Contributes to its lipophilicity and reactivity.

- Carboxamide moiety : Enhances solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and drug-resistant fungal strains. The compound has shown promising results in inhibiting pathogens such as Staphylococcus aureus and Candida auris.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Acinetobacter baumannii | Moderate activity | |

| Klebsiella pneumoniae | Effective against resistant strains |

In vitro testing demonstrated that derivatives of this compound exhibited structure-dependent antimicrobial activity, suggesting that modifications to its structure could enhance efficacy against specific pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines, including A549 human lung adenocarcinoma cells.

| Cell Line | Effect | Reference |

|---|---|---|

| A549 (Lung cancer) | Induces apoptosis | |

| HepG2 (Liver cancer) | Cytotoxic effects observed |

In one study, compounds derived from this scaffold showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin, indicating potential for development as anticancer therapeutics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging methods. Results indicate that this compound exhibits notable antioxidant activity, which may contribute to its overall biological efficacy.

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | Significant inhibition | |

| Reducing Power Assay | High antioxidant capacity |

Case Studies

Several case studies have explored the biological activity of pyrrolidine derivatives:

- Antimicrobial Resistance Study : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against multidrug-resistant strains, emphasizing the need for novel scaffolds in combating antibiotic resistance .

- Cancer Cell Apoptosis Induction : A study focusing on the anticancer effects demonstrated that treatment with this compound resulted in reduced viability in A549 cells, suggesting mechanisms involving apoptotic pathways .

Q & A

Q. How can crystallographic data resolve ambiguities in molecular conformation observed in solution-phase NMR?

- Methodological Answer : SC-XRD provides unambiguous torsion angles (e.g., dihedral angles between pyrrolidine and chlorophenyl rings), which can be compared to NMR-derived NOE restraints. For example, solid-state vs. solution-phase conformers in analogs like 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide show <5° deviation in key torsions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.